molecular formula C16H15FN6O B2946015 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea CAS No. 920419-68-7

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Cat. No. B2946015
CAS RN: 920419-68-7
M. Wt: 326.335
InChI Key: VFMINXWIZXLSLG-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and has been extensively studied for its potential therapeutic properties.

Scientific Research Applications

Anion Tuning of Rheology and Gelation

A study by Lloyd and Steed (2011) explored the use of a similar compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, for hydrogel formation, demonstrating the compound's ability to form hydrogels in a range of acids. The rheology and morphology of these gels could be tuned by altering the anion identity, offering a method for adjusting the gels' physical properties for various applications (Lloyd & Steed, 2011).

Catalyst Recycling with Fluorous Room-Temperature Ionic Liquid

Research by van den Broeke et al. (2002) utilized a novel fluorous room-temperature ionic liquid for the homogeneous hydrosilylation of 1-octene, showcasing the compound's role in enhancing catalyst recycling efficiency. This study highlights the compound's potential in facilitating sustainable chemical processes (van den Broeke et al., 2002).

Enzyme Inhibition and Anticancer Investigations

Mustafa, Perveen, and Khan (2014) conducted a study on unsymmetrical 1,3-disubstituted ureas, including the synthesis of new derivatives and their evaluation for enzyme inhibition and anticancer activities. This research underscores the potential medical applications of such compounds, particularly in developing new cancer therapies (Mustafa, Perveen, & Khan, 2014).

Urea-Fluoride Interaction for Proton Transfer

A study by Boiocchi et al. (2004) on 1,3-bis(4-nitrophenyl)urea's interaction with various anions revealed insights into the nature of urea-fluoride interactions. This research is crucial for understanding the chemical behavior of urea compounds in the presence of fluoride, with implications for developing new chemical sensors or catalysts (Boiocchi et al., 2004).

properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c1-11-5-7-13(8-6-11)19-16(24)18-10-15-20-21-22-23(15)14-4-2-3-12(17)9-14/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMINXWIZXLSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

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